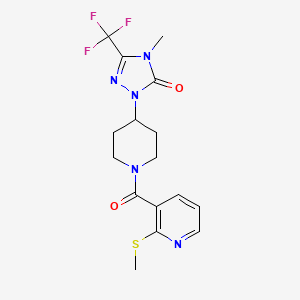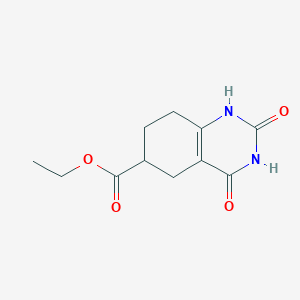![molecular formula C25H22ClNO5S B2641713 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866808-97-1](/img/structure/B2641713.png)
3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C25H22ClNO5S . It has a molecular weight of 483.96 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinone core with various substituents. The quinolinone core is a bicyclic structure with a benzene ring fused to a pyridone ring . The substituents include a 4-chlorophenylsulfonyl group, two methoxy groups, and a 3-methylphenylmethyl group .Scientific Research Applications
Synthesis and Metabolism
Synthesis Techniques : The synthesis of similar quinoline derivatives, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), involves methods like the use of methanesulfonyl as a protective group, indicating potential approaches for synthesizing related compounds (Mizuno et al., 2006).
Metabolic Pathways : Studies on the metabolic fate of synthetic cannabinoid receptor agonists based on similar quinoline structures can provide insights into the metabolism of compounds like 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one (Richter et al., 2022).
Chemical Properties and Applications
Crystal Structure and Theoretical Investigations : The study of the crystal structure and theoretical properties of similar compounds, such as (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, provides insights into molecular geometry and potential pharmaceutical applications (Kamaraj et al., 2021).
Photoelectric Conversion Properties : Research on nanocrystalline TiO2 electrodes sensitized with hemicyanine derivatives of quinoline suggests potential applications in photoelectric conversion and solar energy harvesting (Wang et al., 2000).
Fluorescence and Spectroscopic Applications : The development of quinoline-based blue-green fluorescent probes indicates the use of such compounds in fluorescence and spectroscopy (Bodke et al., 2013).
Biological and Medicinal Applications
Potential Cancer Inhibition : Certain sulfonamide compounds with quinoline structure have been evaluated as potential cancer inhibitors, suggesting similar possibilities for 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one (Cumaoğlu et al., 2015).
Antimicrobial Properties : The synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones indicate potential antimicrobial properties, which could be relevant for related quinoline compounds (Patel et al., 2010).
Inhibitory Effects on Kinases : Optimizing quinolinecarbonitriles as inhibitors of Src kinase activity suggests potential for kinase inhibition in cancer treatment, relevant to similar quinoline structures (Boschelli et al., 2001).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one is the NR2C/NR2D subunit containing NMDA receptors . These receptors play a crucial role in the transmission and modulation of synaptic signals in the central nervous system .
Mode of Action
3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one acts as a positive allosteric modulator of NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of these receptors by two-fold, with no effect on NR2A or NR2B subtypes . This modulation enhances the signal transmission across the synapses.
Biochemical Pathways
Given its interaction with nmda receptors, it is likely to influence glutamatergic signaling pathways . The downstream effects of this modulation could include changes in neuronal excitability and synaptic plasticity.
Result of Action
The molecular and cellular effects of 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one’s action would be closely tied to its modulation of NMDA receptors . By enhancing the activity of these receptors, it could potentially influence a range of neuronal processes, from signal transmission to the regulation of synaptic plasticity.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-5-4-6-17(11-16)14-27-15-24(33(29,30)19-9-7-18(26)8-10-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZHJYGZOOXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2641630.png)


![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2641633.png)
![N-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B2641639.png)
![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)
![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)
![4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2641645.png)
![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)

![7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2641648.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)
![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)
![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)